molecular formula C11H12ClFN2O B6182039 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride CAS No. 2613388-93-3

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride

Cat. No.: B6182039
CAS No.: 2613388-93-3
M. Wt: 242.7
InChI Key:
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Description

1-(5-Fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride is a synthetic compound belonging to the class of substituted indoles. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, a methylamino group attached to the ethanone moiety, and a hydrochloride salt form which enhances its solubility in water. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole, which can be synthesized from commercially available starting materials through a series of halogenation and cyclization reactions.

    Formation of the Ethanone Moiety: The 5-fluoroindole is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent to introduce the ethanone group at the 3-position of the indole ring.

    Introduction of the Methylamino Group: The resulting intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group at the 2-position of the ethanone moiety.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining optimal reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol group.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(5-Fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms involving indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, while the methylamino group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(5-Chloro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride
  • 1-(5-Bromo-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride
  • 1-(5-Methyl-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride

Comparison: Compared to its analogs, 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various research applications.

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Properties

CAS No.

2613388-93-3

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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